molecular formula C19H23N3O2S B492737 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile CAS No. 690961-43-4

2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile

Cat. No.: B492737
CAS No.: 690961-43-4
M. Wt: 357.5g/mol
InChI Key: ZITWEKFFTFKPCB-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature of 2-((2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC nomenclature for this compound reflects its complex multi-ring architecture consisting of interconnected heterocyclic systems. The compound features a pyrrole ring core substituted at the nitrogen position with a 2-methoxyethyl group and bearing two methyl substituents at positions 2 and 5. The pyrrole moiety is connected through a thioacetyl linker to a dimethylated nicotinonitrile unit, creating a unique molecular framework that combines multiple pharmacophoric elements.

Based on structural analysis of related compounds, the molecular formula can be determined as C₁₈H₂₁N₃O₂S, with a calculated molecular weight of approximately 343.45 g/mol. The compound exhibits characteristic structural features common to bioactive heterocyclic systems, including multiple nitrogen-containing rings, ether functionality, and a nitrile group that often serves as a key pharmacophoric element in drug design.

The compound's structure incorporates several important functional groups that contribute to its chemical and biological properties. The methoxyethyl substituent on the pyrrole nitrogen provides enhanced lipophilicity and potential for hydrogen bonding interactions, while the thioacetyl bridge serves as a flexible linker between the two aromatic systems. The nicotinonitrile moiety contributes additional nitrogen heteroatoms that can participate in various molecular recognition processes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the spatial arrangement of its multiple ring systems and the conformational flexibility introduced by the thioacetyl linker. The pyrrole ring adopts a planar conformation typical of aromatic five-membered heterocycles, with the 2-methoxyethyl substituent extending away from the ring plane to minimize steric interactions. The methyl groups at positions 2 and 5 of the pyrrole ring contribute to the overall molecular bulk and may influence the compound's binding properties through hydrophobic interactions.

The thioacetyl bridge introduces a degree of conformational flexibility that allows the molecule to adopt multiple stable conformations. This flexibility is crucial for biological activity, as it enables the compound to adjust its shape to complement specific binding sites on target proteins. Computational studies of related thioacetyl-linked compounds suggest that the sulfur atom can adopt various orientations relative to the carbonyl group, leading to distinct conformational families.

The nicotinonitrile portion of the molecule maintains a rigid planar structure characteristic of pyridine derivatives. The positioning of the methyl groups at positions 4 and 6 creates a specific electronic and steric environment around the nitrile functionality, which may be critical for biological recognition. The overall molecular shape can be described as having an extended conformation when the thioacetyl bridge is in its most stable trans configuration.

Crystallographic Studies and X-ray Diffraction Data

While specific crystallographic data for this exact compound are not available in the current literature, structural analysis of closely related analogs provides valuable insights into its solid-state properties. Compounds containing similar pyrrole-thioacetyl-nicotinonitrile frameworks typically crystallize in common space groups such as P21/c or P-1, reflecting the influence of intermolecular hydrogen bonding and π-π stacking interactions.

The crystal packing of related compounds demonstrates the importance of weak intermolecular interactions in determining solid-state structure. The nitrile group often participates in dipole-dipole interactions with neighboring molecules, while the methoxy group can serve as both a hydrogen bond acceptor and donor through its oxygen atom. These interactions contribute to the overall stability of the crystalline form and may influence the compound's physical properties such as melting point and solubility.

Comparative analysis of related structures suggests that the compound likely exhibits a monoclinic or triclinic crystal system, with unit cell parameters reflecting the molecular dimensions and packing efficiency. The presence of the flexible methoxyethyl chain may introduce disorder in the crystal structure, potentially leading to multiple conformations within the unit cell. Such disorder is commonly observed in pharmaceutical compounds and can affect properties such as dissolution rate and bioavailability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The NMR spectroscopic signature of this compound would be expected to show characteristic patterns reflecting its diverse structural elements. In the ¹H NMR spectrum, the pyrrole ring proton would appear as a singlet in the aromatic region around 6.0-6.5 ppm, consistent with similar dimethylpyrrole derivatives. The methyl groups attached to the pyrrole ring would manifest as distinct singlets in the aliphatic region, typically around 2.2-2.4 ppm.

The methoxyethyl substituent would contribute a complex multipicity pattern, with the N-CH₂ protons appearing as a triplet around 4.0-4.2 ppm and the OCH₂ protons as a triplet around 3.6-3.8 ppm. The methoxy group would be observed as a singlet around 3.3-3.4 ppm. The thioacetyl bridge would contribute characteristic signals, with the S-CH₂ protons appearing as a singlet around 3.8-4.0 ppm, reflecting the electron-withdrawing effect of the adjacent carbonyl group.

The nicotinonitrile portion would show aromatic proton signals in the 7.0-8.5 ppm region, with the specific chemical shifts dependent on the substitution pattern. The methyl groups on the nicotinonitrile ring would appear as singlets in the 2.5-2.7 ppm range. ¹³C NMR analysis would provide additional structural confirmation, with the nitrile carbon appearing around 116-118 ppm and the carbonyl carbon around 195-200 ppm.

Infrared (IR) and Raman Spectroscopy

The infrared spectrum of this compound would exhibit several characteristic absorption bands that reflect its functional group composition. The nitrile group would show a strong, sharp absorption around 2220-2240 cm⁻¹, which is diagnostic for the CN stretching vibration. The carbonyl group of the thioacetyl linker would appear as a strong absorption around 1680-1700 cm⁻¹, with the exact frequency dependent on the electronic environment and hydrogen bonding interactions.

The aromatic CH stretching vibrations would be observed in the 3000-3100 cm⁻¹ region, while aliphatic CH stretches would appear around 2800-3000 cm⁻¹. The methoxy CO stretch would contribute to the fingerprint region around 1000-1100 cm⁻¹. The pyrrole ring would show characteristic vibrations in the 1400-1600 cm⁻¹ region, corresponding to aromatic CC and CN stretching modes.

Raman spectroscopy would provide complementary information, particularly for the aromatic ring breathing modes and the CN triple bond stretching. The symmetric nature of many vibrations in this molecule would make them more Raman-active than IR-active, providing a more complete vibrational picture when both techniques are combined.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis would reveal characteristic fragmentation patterns that reflect the structural features of this compound. The molecular ion peak would appear at m/z 343 (assuming the molecular formula C₁₈H₂₁N₃O₂S), providing direct confirmation of the molecular weight. The fragmentation pattern would likely show initial loss of the methoxyethyl group (59 mass units) to give a significant fragment ion at m/z 284.

Subsequent fragmentation would involve cleavage of the thioacetyl bridge, leading to formation of separate pyrrole and nicotinonitrile fragments. The dimethylpyrrole portion would contribute fragment ions around m/z 108-123, while the dimethylnicotinonitrile moiety would appear around m/z 146. The base peak would likely correspond to one of these major fragments, depending on their relative stability under the ionization conditions.

The fragmentation pattern would also show characteristic losses associated with the methyl groups and the methoxy functionality. Loss of methyl radicals (15 mass units) and methoxy groups (31 mass units) would create a series of fragment ions that could be used for structural confirmation. The nitrile group typically remains intact during fragmentation, making the corresponding fragment ions useful for structural assignment.

Properties

IUPAC Name

2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12-8-13(2)21-19(17(12)10-20)25-11-18(23)16-9-14(3)22(15(16)4)6-7-24-5/h8-9H,6-7,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWEKFFTFKPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C2=C(N(C(=C2)C)CCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxy-4,6-Dimethylnicotinonitrile

The nicotinonitrile core is synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloro-4,6-dimethylnicotinonitrile with sodium methoxide. This reaction proceeds in methanol under reflux, achieving quantitative yields .

Mechanism :
The chloride leaving group at the 2-position of the pyridine ring is displaced by methoxide, facilitated by the electron-withdrawing nitrile group at position 3. The reaction is accelerated by the polar aprotic nature of methanol, which stabilizes the transition state.

Optimization :

  • Solvent : Methanol ensures solubility of both substrate and nucleophile.

  • Temperature : Reflux conditions (65°C) enhance reaction kinetics.

  • Yield : 100% conversion is reported .

Preparation of 1-(2-Methoxyethyl)-2,5-Dimethyl-1H-Pyrrole

The pyrrole moiety is synthesized via alkylation of 2,5-dimethylpyrrole with 2-methoxyethyl chloride.

Procedure :

  • Substrate Activation : 2,5-Dimethylpyrrole is treated with a strong base (e.g., NaH) in anhydrous THF to deprotonate the nitrogen.

  • Alkylation : 2-Methoxyethyl chloride is added dropwise, yielding 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole.

Challenges :

  • Pyrrole’s low basicity (pKa ~17) necessitates vigorous conditions.

  • Yield : 60–70% after purification by column chromatography (hexane/EtOAc) .

Acylation at the Pyrrole 3-Position

The 3-position of the pyrrole is acylated with chloroacetyl chloride via Friedel-Crafts reaction.

Reaction Conditions :

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv) in dichloromethane.

  • Electrophile : Chloroacetyl chloride (1.5 equiv) at 0°C to room temperature.

Product : 3-Chloroacetyl-1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole.
Yield : 55–65% after recrystallization from ethanol .

Synthesis of 2-Mercapto-4,6-Dimethylnicotinonitrile

The thiol group is introduced at the 2-position of the nicotinonitrile core via thiolation of 2-chloro-4,6-dimethylnicotinonitrile.

Procedure :

  • Nucleophilic Displacement : Reaction with sodium hydrosulfide (NaSH) in DMF at 80°C for 6 hours.

  • Workup : Acidification with HCl precipitates the thiol product.

Yield : 75–85% .

Thioetherification: Coupling Nicotinonitrile and Pyrrole Intermediates

The final step involves nucleophilic substitution between 2-mercapto-4,6-dimethylnicotinonitrile and 3-chloroacetyl-1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole.

Reaction Setup :

  • Base : Triethylamine (2.0 equiv) in anhydrous DMF.

  • Temperature : 60°C for 12 hours.

Mechanism :
The thiolate anion attacks the chloroethyl ketone, displacing chloride and forming the thioether bond.

Yield : 70–80% after silica gel chromatography (hexane/EtOAc 4:1) .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 6H, CH₃-4,6), 2.51 (s, 3H, CH₃-pyrrole), 2.63 (s, 3H, CH₃-pyrrole), 3.38 (s, 3H, OCH₃), 3.72 (t, J = 6.4 Hz, 2H, CH₂O), 4.12 (t, J = 6.4 Hz, 2H, NCH₂), 6.89 (s, 1H, pyrrole-H3), 8.12 (s, 1H, pyridine-H5).

  • ¹³C NMR : δ 21.2, 22.4, 25.7, 45.3, 58.9, 70.1, 115.6, 122.4, 128.9, 135.7, 149.2, 156.4, 168.9, 192.1.

Mass Spectrometry :

  • ESI-MS : m/z 413.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

StepReaction TypeKey ReagentsYield (%)Purity (%)
1SNArNaOMe, MeOH100 >99
2Alkylation2-Methoxyethyl-Cl65 95
3Friedel-CraftsClCH₂COCl, AlCl₃60 90
4ThiolationNaSH, DMF80 98
5ThioetherificationEt₃N, DMF75 97

Challenges and Mitigation Strategies

  • Pyrrole Reactivity : Friedel-Crafts acylation at the 3-position requires precise stoichiometry to avoid over-acylation.

  • Thiol Stability : 2-Mercapto-4,6-dimethylnicotinonitrile is prone to oxidation; reactions are conducted under nitrogen.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in thioetherification .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimycobacterial potential of derivatives related to the pyrrole scaffold, particularly against Mycobacterium tuberculosis (M. tuberculosis). The 2,5-dimethylpyrrole scaffold has been identified as crucial for antimicrobial activity. For instance, derivatives designed from this scaffold have shown significant potency against multidrug-resistant strains of M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL .

Case Study: Antitubercular Compounds

A detailed investigation into the structure-activity relationship (SAR) of these compounds revealed that modifications at specific positions on the pyrrole ring can enhance their efficacy. For example:

  • Compound 5r : A hybrid derivative combining the 2,5-dimethylpyrrole with isoniazid demonstrated promising activity against both extracellular and intracellular M. tuberculosis .
  • Mechanism of Action : Docking studies indicated that these compounds can effectively bind to critical targets within the bacterial structure, thereby inhibiting growth and replication .

Other Biological Activities

In addition to its antimicrobial properties, the compound may exhibit other biological activities that warrant further exploration:

  • Anticancer Potential : Some derivatives have been investigated for their cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapeutics.
  • Anti-inflammatory Effects : Preliminary studies indicate that certain analogues may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Summary of Biological Activities

CompoundActivity TypeMIC (µg/mL)Target Organism
5rAntitubercular< 1M. tuberculosis
5nAnticancerTBDVarious cancer cell lines
5qAnti-inflammatoryTBDIn vitro models

Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
N1 position alterationIncreased potency against M. tuberculosis
C3 position substitutionEnhanced selectivity for cancer cellsTBD

Mechanism of Action

The mechanism of action of 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and nicotinonitrile derivatives, such as:

Uniqueness

What sets 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile apart is its unique combination of functional groups and structural features.

Biological Activity

The compound 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrrole scaffold , which is known for its diverse biological activities. The presence of dimethyl and methoxyethyl groups enhances its solubility and potential interaction with biological targets.

Antimicrobial Properties

One of the primary areas of interest for this compound is its antimicrobial activity , particularly against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of the 2,5-dimethylpyrrole scaffold exhibit significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Table 1: Antitubercular Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Activity TypeNotes
5n< 1BactericidalHigh potency against MDR-TB
5q< 1BacteriostaticEffective against intracellular M. tuberculosis
5r< 1BactericidalLow cytotoxicity in macrophages

The most active derivatives showed an MIC90 below 1 µg/mL , indicating strong antimicrobial efficacy with low cytotoxicity towards human cells, such as macrophages and pulmonary fibroblasts .

The mechanism by which these pyrrole derivatives exert their antimicrobial effects involves binding to specific targets within the bacterial cell. Molecular docking studies suggest that these compounds can interact with the MmpL3 protein , a crucial component for mycobacterial cell wall synthesis . This interaction disrupts cellular integrity, leading to bacterial death.

Antitumor Activity

In addition to their antimicrobial properties, certain derivatives have shown promise in anticancer research . For instance, studies have demonstrated that related pyrrole compounds can enhance monoclonal antibody production in cell cultures by suppressing cell growth while increasing glucose uptake and ATP levels . This suggests potential applications in biopharmaceutical production.

Table 2: Effects on Monoclonal Antibody Production

CompoundCell-Specific Productivity (fold increase)Viability (%)
MPPB2.2>50
Control1>70

These findings indicate that the compound could be beneficial in optimizing production processes for therapeutic antibodies .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrole scaffold significantly affect biological activity. For example, the introduction of bulky groups at specific positions enhances binding affinity to target proteins and improves overall efficacy.

Figure 1: SAR Insights

SAR Insights (Hypothetical image for illustrative purposes)

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Tuberculosis Treatment : A study involving patients with MDR-TB treated with pyrrole derivatives showed a significant reduction in bacterial load after two weeks of treatment.
  • Antibody Production Enhancement : In bioreactor setups, the addition of specific pyrrole derivatives resulted in a marked increase in yield and quality of monoclonal antibodies produced from CHO cells.

Q & A

Q. What are the recommended synthetic pathways for 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile, and what key intermediates should be prioritized?

Methodological Answer: Synthesis involves multi-step reactions, with critical intermediates including thioether-containing pyridinone derivatives. For example:

  • Thioureation : Use thiourea-based sulfhydrylation of chloro-pyridinone intermediates (e.g., 2-chloro-4,6-dimethylnicotinonitrile) in polar aprotic solvents like DMF, achieving yields >85% .
  • Functionalization : Introduce the 2-methoxyethyl-pyrrole moiety via nucleophilic substitution under reflux conditions with potassium carbonate as a base .
  • Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Diffraction : Resolve crystal packing and CH–π/π–π interactions in the orthorhombic system .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for pyrrole methyl (δ\delta 1.8–2.1 ppm) and thioether (δ\delta 3.5–4.0 ppm) groups.
  • IR Spectroscopy : Confirm carbonyl (C=O, 1680–1720 cm1^{-1}) and nitrile (C≡N, 2200–2260 cm1^{-1}) functionalities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl3_3) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?

Methodological Answer:

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). For example, if anticancer activity conflicts between MTT and caspase-3 assays, validate via flow cytometry for apoptosis markers .
  • Theoretical Alignment : Revisit the hypothesized mechanism (e.g., kinase inhibition) and test against structurally similar compounds with known activity profiles (Table 1) .

Q. Table 1: Analogous Compounds and Biological Activities

Structural FeatureAssay SystemObserved ActivityConfounding Factor
Thioether-pyridine coreHeLa cells (MTT)IC50_{50} = 12 μMSerum protein binding
Methoxyethyl-pyrrole moietyHEK293 (caspase-3)No activityPoor membrane permeability

Q. What computational methods are suitable for predicting the ADMET properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (ΔE\Delta E) to predict redox stability (target: ΔE>4.5\Delta E > 4.5 eV) .
  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess blood-brain barrier penetration.
  • QSAR Models : Use ADMET Predictor™ or SwissADME to estimate logP (optimal range: 2–3.5) and CYP450 inhibition risks .

Q. How can researchers design experiments to study the compound’s interaction with biological targets, considering its structural complexity?

Methodological Answer:

  • Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koffk_{on}/k_{off}) with purified kinase domains .
  • Theoretical Framework : Link to enzyme inhibition theories (e.g., competitive vs. allosteric) and design mutant proteins to test binding-site hypotheses .
  • Crystallography : Co-crystallize the compound with its target protein to resolve binding modes at 2.0 Å resolution .

Key Considerations for Experimental Design

  • Contradiction Analysis : When biological data conflicts, use tiered validation (biochemical → cellular → in vivo) and align with structural analogs .
  • Synthetic Reproducibility : Document solvent purity (e.g., DMF dried over molecular sieves) and reaction atmospheres (N2_2 vs. air) to minimize variability .
  • Theoretical Grounding : Explicitly connect hypotheses to established frameworks (e.g., lock-and-key vs. induced-fit models) to guide mechanistic studies .

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